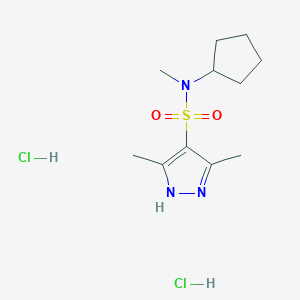

N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide dihydrochloride

CAS No.: 1231963-81-7

Cat. No.: VC2549557

Molecular Formula: C11H21Cl2N3O2S

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1231963-81-7 |

|---|---|

| Molecular Formula | C11H21Cl2N3O2S |

| Molecular Weight | 330.3 g/mol |

| IUPAC Name | N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide;dihydrochloride |

| Standard InChI | InChI=1S/C11H19N3O2S.2ClH/c1-8-11(9(2)13-12-8)17(15,16)14(3)10-6-4-5-7-10;;/h10H,4-7H2,1-3H3,(H,12,13);2*1H |

| Standard InChI Key | IMEYUGYCXSEEIS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CCCC2.Cl.Cl |

| Canonical SMILES | CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CCCC2.Cl.Cl |

Introduction

Chemical Properties and Structure

N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide dihydrochloride possesses distinct chemical properties that define its behavior in various research applications. The compound is identified by its CAS number 1231963-81-7, which serves as its unique identifier in chemical databases and research literature. With a molecular formula of C11H21Cl2N3O2S, this compound has a calculated molecular weight of 330.3 g/mol. The base structure consists of a pyrazole ring with methyl groups at positions 3 and 5, a sulfonamide group at position 4, and N-cyclopentyl-N-methyl substituents on the sulfonamide nitrogen.

The chemical structure features several key functional groups that contribute to its reactivity and potential applications. The pyrazole ring provides aromatic character and hydrogen bonding capability through its nitrogen atoms, while the sulfonamide group offers additional hydrogen bond acceptor and donor sites . The cyclopentyl and methyl substituents contribute to the compound's lipophilicity, potentially influencing its membrane permeability in biological systems.

Structural Information Table

| Parameter | Value |

|---|---|

| CAS Number | 1231963-81-7 |

| Molecular Formula | C11H21Cl2N3O2S |

| Molecular Weight | 330.3 g/mol |

| SMILES | CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CCCC2.Cl.Cl |

| InChIKey | RVSXQTHEBGUGON-UHFFFAOYSA-N (base compound) |

The compound's structure consists of a 1H-pyrazole core with methyl groups at positions 3 and 5, a sulfonyl group at position 4, and the sulfonamide nitrogen substituted with both a methyl group and a cyclopentyl ring . This arrangement creates a molecule with potential for specific molecular interactions, which may explain its value in proteomics research.

Physical Properties

While specific physical data for this compound is limited in the search results, based on its structure and comparable compounds, it likely exists as a crystalline solid at room temperature. The dihydrochloride salt form improves water solubility compared to the free base, which is an important consideration for research applications that require aqueous solutions. The presence of two chloride counter-ions significantly affects the compound's solubility profile, pH behavior, and ionic interactions.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 258.12708 | 159.0 |

| [M+Na]+ | 280.10902 | 166.4 |

| [M+NH4]+ | 275.15362 | 165.4 |

| [M-H]- | 256.11252 | 159.5 |

| [M]+ | 257.11925 | 160.2 |

These values represent the collision cross-section area of the molecule's various ionic forms, which is useful for mass spectrometry identification and confirmation . It's important to note that these values correspond to the free base rather than the dihydrochloride salt form.

Biological Activity and Applications

While detailed biological activity data specific to N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide dihydrochloride is limited in the available literature, the compound belongs to the pyrazole sulfonamide class, which has demonstrated diverse pharmacological properties and research applications.

General Applications

This compound is primarily designated for research use only, with specific applications in proteomics research. The restrictions against human or veterinary use suggest that the compound is at an investigational stage rather than an approved therapeutic agent. Proteomics applications may include:

-

Protein-ligand interaction studies

-

Enzymatic assays

-

Structural biology investigations

-

Chemical probe development

Current Research and Future Perspectives

The limited literature directly addressing N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide dihydrochloride suggests that this compound represents an area for potential research expansion.

Research Gaps

Several notable gaps exist in the current knowledge base regarding this compound:

-

Detailed structure-activity relationships

-

Specific biological targets and binding modes

-

Comprehensive toxicological profiles

-

Optimized synthetic routes and scale-up procedures

Addressing these gaps would enhance the understanding of this compound and potentially reveal new applications in chemical and biological research.

Future Research Directions

Future investigations might productively focus on:

-

High-throughput screening to identify specific protein targets

-

Structural modifications to optimize biological activity

-

Development of analytical methods for detecting and quantifying the compound in complex matrices

-

Exploration of the compound's potential as a scaffold for developing more complex molecular entities

Such research endeavors would contribute to the broader understanding of pyrazole sulfonamides and potentially lead to valuable applications in pharmaceutical or chemical industries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume